2-(Butan-2-yloxy)acetic acid
Overview
Description
2-(Butan-2-yloxy)acetic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Butan-2-yloxy)acetic acid can be synthesized through the esterification of acetic acid with butan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond . Another method involves the nucleophilic substitution reaction where butan-2-ol reacts with a suitable acylating agent like acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
2-(Butan-2-yloxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic interactions .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Similar ester with a butyl group instead of butan-2-yloxy.
Ethyl acetate: Another ester with an ethyl group.
Methyl acetate: Ester with a methyl group.
Uniqueness
2-(Butan-2-yloxy)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other esters. Its butan-2-yloxy group provides steric hindrance and influences its interaction with other molecules, making it valuable for specific applications in synthesis and industry .
Properties
IUPAC Name |
2-butan-2-yloxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUWHVIKVZSENZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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